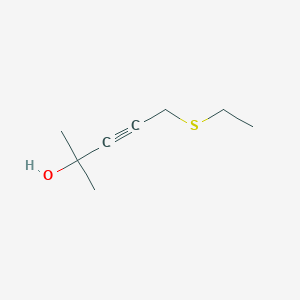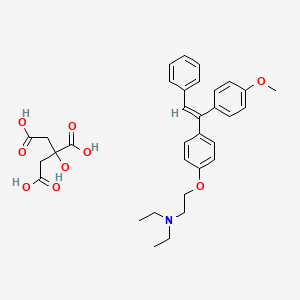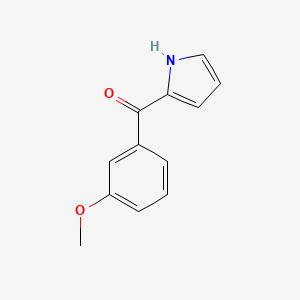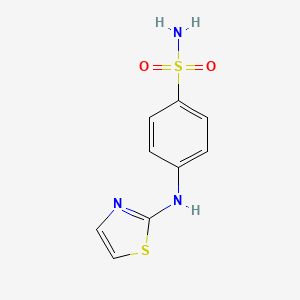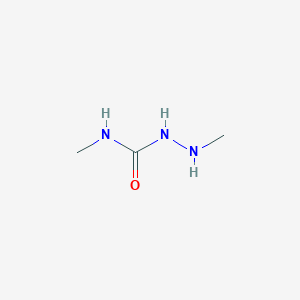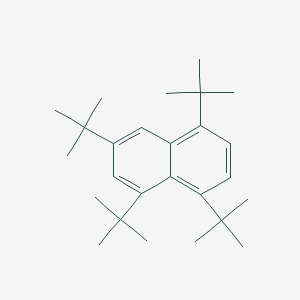
1,3,5,8-Tetra-tert-butylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,8-Tetra-tert-butylnaphthalene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of four tert-butyl groups attached to the naphthalene ring at the 1, 3, 5, and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,8-Tetra-tert-butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Naphthalene+4(tert-butyl chloride)AlCl3this compound+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,8-Tetra-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3,5,8-Tetra-tert-butylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steric effects in aromatic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5,8-Tetra-tert-butylnaphthalene involves its interaction with molecular targets through various pathways. The compound’s bulky tert-butyl groups influence its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as its role as a catalyst or a reactant in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Di-tert-butylnaphthalene
- 1,4,5,8-Tetra-tert-butylnaphthalene
- 1,2,4,5,6,8-Hexa-tert-butylnaphthalene
Uniqueness
1,3,5,8-Tetra-tert-butylnaphthalene is unique due to the specific positioning of its tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying steric effects and for applications requiring specific molecular interactions.
Propiedades
Número CAS |
22550-43-2 |
|---|---|
Fórmula molecular |
C26H40 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
1,3,5,8-tetratert-butylnaphthalene |
InChI |
InChI=1S/C26H40/c1-23(2,3)17-15-18-19(24(4,5)6)13-14-20(25(7,8)9)22(18)21(16-17)26(10,11)12/h13-16H,1-12H3 |
Clave InChI |
DOSBMENIFHJPNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2C=C(C=C(C2=C(C=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


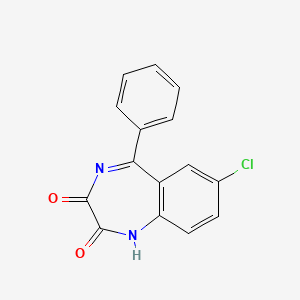
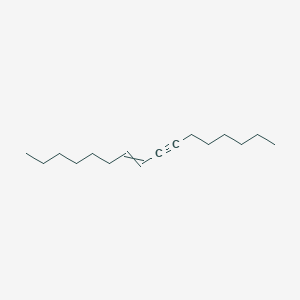

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
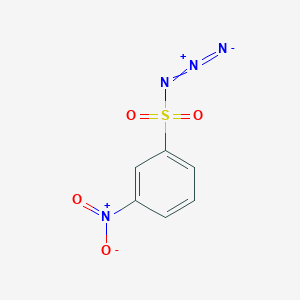

silane](/img/structure/B14713525.png)
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)

